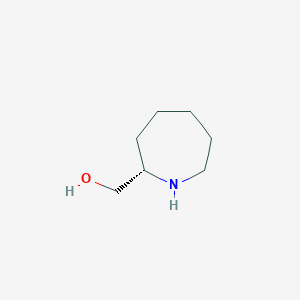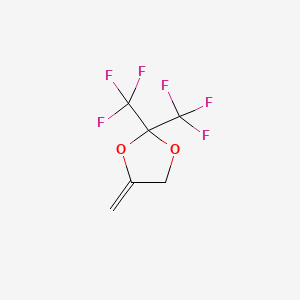
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane
Descripción general
Descripción
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound. Compounds containing fluorine atoms are often of interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties can lead to applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Common reagents might include trifluoromethylating agents and catalysts that facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms or other groups in the molecule could be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Possible applications in drug discovery and development, particularly for compounds with enhanced metabolic stability.
Industry: Use in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action for 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms could enhance binding affinity or metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other fluorinated dioxolanes or related fluorinated heterocycles. Examples could be:
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 4-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolane
Uniqueness
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to the presence of the methylene group, which could impart different reactivity and properties compared to its analogs. This uniqueness might make it particularly valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
4-methylidene-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c1-3-2-13-4(14-3,5(7,8)9)6(10,11)12/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZWNSSJAXFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC(O1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


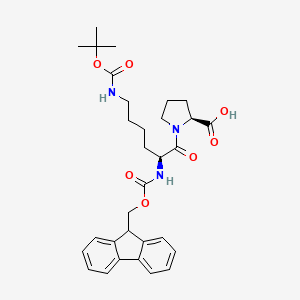
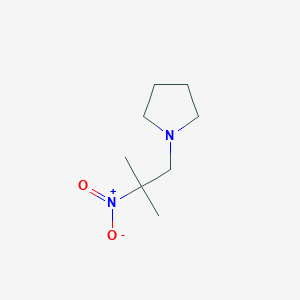




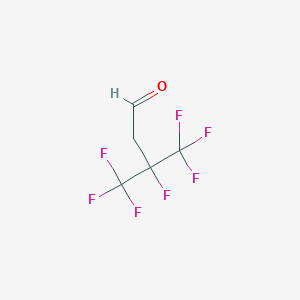
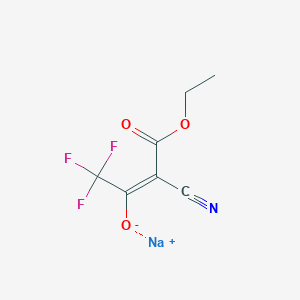
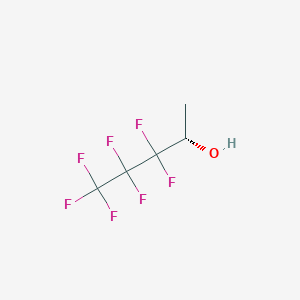


![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)

